molecular formula C12H11NO B8714851 6-Methyl-5-phenylpyridin-2(1H)-one CAS No. 84596-29-2

6-Methyl-5-phenylpyridin-2(1H)-one

Cat. No.: B8714851
CAS No.: 84596-29-2
M. Wt: 185.22 g/mol
InChI Key: ZYZOVTCJHAAEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

  • Neuroprotective Properties :
    • Derivatives of 6-Methyl-5-phenylpyridin-2(1H)-one have been investigated for their potential in treating neurodegenerative diseases. Research indicates that these compounds may exhibit neuroprotective effects, making them candidates for therapeutic development against conditions like Alzheimer's and Parkinson's diseases.
  • Ghrelin Receptor Agonism :
    • A derivative of this compound has been identified as a potent agonist for the ghrelin receptor (GHS-R1a). This receptor plays a significant role in appetite regulation, and compounds that activate it could be beneficial for treating cachexia and other metabolic disorders. In vivo studies demonstrated that this compound increased food intake significantly, suggesting its potential as an orexigenic agent .
  • Antioxidant Activity :
    • Some derivatives have shown promising antiradical activity against DPPH and ABTS radicals, indicating their potential as antioxidants. These properties are vital for developing drugs that combat oxidative stress-related diseases .
  • Cytoprotective Effects :
    • Research has demonstrated that certain derivatives possess cytoprotective activity, enhancing cell viability under stress conditions such as hyperviscosity. This suggests their application in protective therapies for various cellular injuries .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound and its derivatives:

Study Focus Findings
Neurotropic ActivityDerivatives exhibited higher neurotropic activity compared to standard drugs like mexazolam and amitriptyline, highlighting their potential in treating anxiety and depression .
Anticancer ActivityStudies evaluated the anticancer properties of specific derivatives, showing promising results that warrant further investigation into their mechanisms of action against cancer cells.
Appetite StimulationThe compound's ability to stimulate appetite was confirmed through behavioral assays, indicating its therapeutic potential in treating anorexia and cachexia syndromes .

Properties

CAS No.

84596-29-2

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

6-methyl-5-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C12H11NO/c1-9-11(7-8-12(14)13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

ZYZOVTCJHAAEMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-6-methyl-5-phenyl-2(1H)-pyridone (25.6 grams) and 5% palladium/on carbon (4.9 grams) were refluxed for about 18 hours in 750 ml p-cymene. Since little product formed upon cooling, the reaction mixture was boiled and distilled until a constant temperature of 173° C. was reached. Refluxing continued for 36 hours and then the reaction mixture was filtered hot. Upon cooling, a solid precipitate formed which was collected and washed with ether, yield 13.0 grams, m.p. 201°-208° C.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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